molecular formula C16H16F2N6O B7435407 1-(6,7-Difluoroquinoxalin-2-yl)-4-(2-methyl-1,2,4-triazol-3-yl)piperidin-4-ol

1-(6,7-Difluoroquinoxalin-2-yl)-4-(2-methyl-1,2,4-triazol-3-yl)piperidin-4-ol

Cat. No. B7435407
M. Wt: 346.33 g/mol
InChI Key: IZFIEFXXPKMTCE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(6,7-Difluoroquinoxalin-2-yl)-4-(2-methyl-1,2,4-triazol-3-yl)piperidin-4-ol is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound has been synthesized using different methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments.

Mechanism of Action

The exact mechanism of action of 1-(6,7-Difluoroquinoxalin-2-yl)-4-(2-methyl-1,2,4-triazol-3-yl)piperidin-4-ol is not fully understood. However, it has been found to inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. It has also been found to have antioxidant and anti-inflammatory properties, which may contribute to its potential neuroprotective effects.
Biochemical and Physiological Effects:
1-(6,7-Difluoroquinoxalin-2-yl)-4-(2-methyl-1,2,4-triazol-3-yl)piperidin-4-ol has been found to have significant biochemical and physiological effects. It has been found to induce apoptosis (programmed cell death) in cancer cells, which may contribute to its anticancer activity. It has also been found to have neuroprotective effects, which may be due to its ability to inhibit the activity of certain enzymes that are involved in the development of neurological disorders.

Advantages and Limitations for Lab Experiments

One of the advantages of using 1-(6,7-Difluoroquinoxalin-2-yl)-4-(2-methyl-1,2,4-triazol-3-yl)piperidin-4-ol in lab experiments is its potential anticancer activity. This makes it a promising candidate for the development of new chemotherapeutic agents. Additionally, its potential neuroprotective effects make it a promising candidate for the treatment of neurological disorders. One of the limitations of using this compound in lab experiments is its limited solubility in aqueous solutions, which may make it difficult to administer in certain experiments.

Future Directions

There are several future directions for the study of 1-(6,7-Difluoroquinoxalin-2-yl)-4-(2-methyl-1,2,4-triazol-3-yl)piperidin-4-ol. One direction is the development of new chemotherapeutic agents based on this compound. Another direction is the study of its potential applications in the treatment of neurological disorders. Additionally, further studies are needed to fully understand its mechanism of action and to identify any potential side effects or limitations. Finally, the study of its potential applications in the field of organic electronics is an area of growing interest.

Synthesis Methods

1-(6,7-Difluoroquinoxalin-2-yl)-4-(2-methyl-1,2,4-triazol-3-yl)piperidin-4-ol can be synthesized using different methods. One of the most common methods is the reaction of 6,7-difluoroquinoxaline-2,3-diamine with 2-methyl-1,2,4-triazole-3-carboxaldehyde in the presence of a reducing agent such as sodium borohydride. The resulting compound is then treated with piperidine and a suitable acid to obtain the final product.

Scientific Research Applications

1-(6,7-Difluoroquinoxalin-2-yl)-4-(2-methyl-1,2,4-triazol-3-yl)piperidin-4-ol has been studied extensively for its potential applications in various fields of scientific research. It has been found to have significant anticancer activity and has been studied as a potential chemotherapeutic agent. It has also been studied for its potential applications in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, it has been studied for its potential applications in the field of organic electronics due to its unique electronic properties.

properties

IUPAC Name

1-(6,7-difluoroquinoxalin-2-yl)-4-(2-methyl-1,2,4-triazol-3-yl)piperidin-4-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16F2N6O/c1-23-15(20-9-21-23)16(25)2-4-24(5-3-16)14-8-19-12-6-10(17)11(18)7-13(12)22-14/h6-9,25H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZFIEFXXPKMTCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NC=N1)C2(CCN(CC2)C3=NC4=CC(=C(C=C4N=C3)F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16F2N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(6,7-Difluoroquinoxalin-2-yl)-4-(2-methyl-1,2,4-triazol-3-yl)piperidin-4-ol

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